![molecular formula C18H17F3O4 B13415531 Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate CAS No. 58594-73-3](/img/structure/B13415531.png)
Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The ethyl group, derived from ethane, is an alkane substituent with the molecular formula -CH₂CH₃ or -C₂H₅. It is a common functional group in organic chemistry and can bond to various atoms or groups. Ethyl compounds are prevalent in many chemical reactions and industrial applications due to their versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl compounds can be synthesized through various methods. One common method is the reaction of ethylene with halogens or other reagents. For example, ethyl chloride can be produced by reacting ethylene with chlorine. Another method involves the hydration of ethylene to produce ethyl alcohol (ethanol) in the presence of sulfuric acid and water .
Industrial Production Methods
In industrial settings, ethyl compounds are often produced on a large scale. Ethanol, for instance, is produced through the fermentation of sugars by yeast or by the hydration of ethylene. The latter method involves the catalytic reaction of ethylene with water in the presence of phosphoric acid at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Ethyl compounds undergo various chemical reactions, including:
Reduction: Ethyl compounds can be reduced to form alkanes.
Substitution: Ethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, chromic acid, and oxygen.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium ethoxide, halogens.
Major Products Formed
Oxidation: Acetaldehyde, acetic acid.
Reduction: Ethane.
Substitution: Diethyl ether.
Scientific Research Applications
Ethyl compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl compounds varies depending on the specific compound and its application. For example, ethanol exerts its effects primarily through the central nervous system by acting as a depressant. It enhances the activity of the GABA_A receptor, leading to sedation and relaxation . Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid by aldehyde dehydrogenase .
Comparison with Similar Compounds
Ethyl compounds can be compared with other similar compounds, such as methyl and propyl groups:
Methyl Group (-CH₃): Methyl groups are smaller and less reactive than ethyl groups.
Propyl Group (-CH₂CH₂CH₃): Propyl groups are larger and more hydrophobic than ethyl groups.
Uniqueness of Ethyl Compounds
Ethyl compounds are unique due to their balance of reactivity and stability. They are more reactive than methyl compounds but less bulky than propyl compounds, making them versatile in various chemical reactions and industrial applications .
List of Similar Compounds
- Methyl compounds (e.g., methane, methanol)
- Propyl compounds (e.g., propane, propanol)
- Butyl compounds (e.g., butane, butanol)
Ethyl compounds play a crucial role in both scientific research and industrial applications due to their versatility and reactivity. Their unique properties make them valuable in various fields, from chemistry and biology to medicine and industry.
Properties
CAS No. |
58594-73-3 |
|---|---|
Molecular Formula |
C18H17F3O4 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3 |
InChI Key |
FEMOFHMHEFIHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


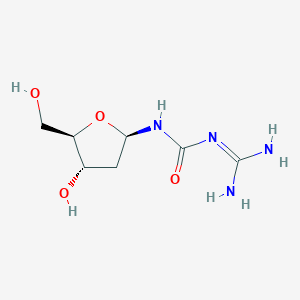
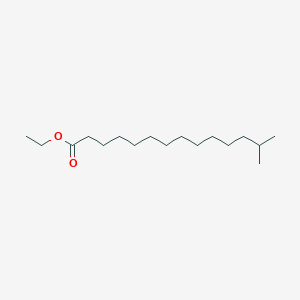
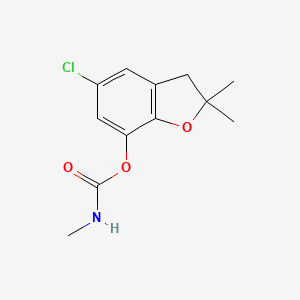
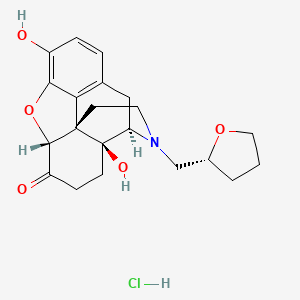
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

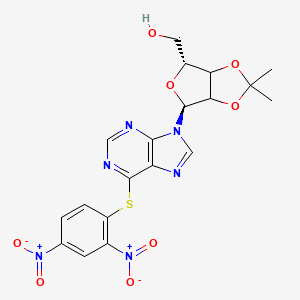
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)




![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
